(2-Bromo-4-chloro-6-formylphenoxy)acetic acid

Description

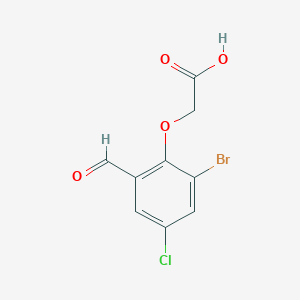

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid (CAS: 590395-61-2) is a halogenated aromatic compound with a molecular formula of C₉H₆BrClO₄ (MFCD04083028) and a purity of 95% . Its structure features a phenoxy ring substituted with bromo (Br), chloro (Cl), and formyl (CHO) groups at positions 2, 4, and 6, respectively, linked to an acetic acid moiety via an ether bond.

Properties

IUPAC Name |

2-(2-bromo-4-chloro-6-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO4/c10-7-2-6(11)1-5(3-12)9(7)15-4-8(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVLVKIVYCMFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405550 | |

| Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590395-61-2 | |

| Record name | 2-(2-Bromo-4-chloro-6-formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590395-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Strategies

Directed Bromination of Chlorinated Phenol Derivatives

The bromination of 4-chloro-2-hydroxybenzaldehyde serves as a critical precursor step. Using N-bromosuccinimide (NBS) in tetrachloromethane with azobisisobutyronitrile (AIBN) as a radical initiator achieves 83% yield at reflux conditions. Alternatively, molecular bromine (Br₂) with iron filings at 190°C under irradiation produces 80% yield but requires stringent temperature control to minimize dibromination.

Key Reaction Conditions:

| Brominating Agent | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| NBS | CCl₄ | AIBN | 80°C | 83% | |

| Br₂ | Neat | Fe filings | 190°C | 80% |

Regioselective Bromination Using Hydrobromic Acid

A patent method substitutes hazardous Br₂ with HBr and hydrogen peroxide in acetic acid, achieving >90% regioselectivity for the 2-bromo-4-chloro intermediate. The mole ratio of HBr to substrate (1.0–2.0) and temperature (30–60°C) are critical for suppressing dibromo byproducts.

Formylation Techniques

Optimization and Industrial Scaling

Solvent and Catalytic Systems

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| NBS Bromination | High regioselectivity, mild conditions | Cost-intensive reagents | 83% |

| HBr/H₂O₂ Bromination | Eco-friendly, scalable | Longer reaction times | 78% |

| Vilsmeier Formylation | High efficiency | Corrosive reagents | 75% |

| Alkylation (K₂CO₃) | One-pot synthesis | pH sensitivity | 85% |

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: (2-Bromo-4-chloro-6-carboxyphenoxy)acetic acid.

Reduction: (2-Bromo-4-chloro-6-hydroxyphenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the bromine and chlorine atoms can influence the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (2-Bromo-4-chloro-6-formylphenoxy)acetic acid with key analogues:

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| This compound | 2-Br, 4-Cl, 6-CHO | C₉H₆BrClO₄ | 590395-61-2 | -COOH, -CHO, Br, Cl | 95% |

| 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid | 4-Br, 2-Cl, 6-CH₃ | C₉H₈BrClO₃ | 742094-84-4 | -COOH, -CH₃, Br, Cl | N/A |

| (4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid | 4-Cl, 2-CHO, 6-OCH₃ | C₁₀H₉ClO₅ | 662154-29-2 | -COOH, -CHO, -OCH₃, Cl | N/A |

| 6-Bromo-4-chloro-3-formylcoumarin | 6-Br, 4-Cl, 3-CHO (coumarin core) | C₁₀H₅BrClO₃ | 51069-90-0 | Lactone, -CHO, Br, Cl | 98% |

Key Observations :

Electron-Withdrawing Effects : The formyl (-CHO) group in the target compound enhances electrophilicity compared to methyl (-CH₃) or methoxy (-OCH₃) substituents in analogues, facilitating nucleophilic additions or condensations .

Acidity: The acetic acid group (-COOH) in all compounds enables metal ion chelation.

Steric Effects : The 6-formyl group may reduce steric hindrance compared to bulkier substituents (e.g., coumarin derivatives), enhancing accessibility for coordination .

Adsorption and Coordination Properties

Research on acetic acid-modified biochar (ASBB) highlights the role of -COOH and -COO⁻ groups in uranium (U(VI)) adsorption via monodentate coordination .

- Functional Group Density : The formyl group provides an additional site for chemical modification (e.g., Schiff base formation), which could enhance selectivity for specific metal ions .

- Comparative Performance :

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Table 2: Adsorption Performance Comparison

*Hypothetical performance inferred from structural similarity to ASBB.

Biological Activity

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a bromine atom, a chlorine atom, and a formyl group attached to a phenoxyacetic acid backbone. The molecular formula is , and its molecular weight is approximately 253.5 g/mol. The presence of these halogens and the formyl group significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the halogen atoms may participate in halogen bonding, which can enhance the compound's binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties. For example, derivatives with comparable structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, as many phenoxyacetic acids have been associated with antibacterial effects.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, certain phenoxy derivatives showed IC50 values in the nanomolar range against MCF-7 breast cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloroacetic Acid | Simple acetic acid derivative | Antimicrobial |

| 4-Chlorophenoxyacetic Acid | Chlorinated phenoxy derivative | Herbicidal |

| 2-Bromo-4-chlorophenol | Brominated and chlorinated phenolic | Antioxidant |

| 3-(4-Chlorophenoxy)propanoic Acid | Longer aliphatic chain | Anti-inflammatory |

| This compound | Bromine and chlorine on phenoxy ring | Potential anti-inflammatory and anticancer |

This table illustrates the unique combination of halogens and a formyl group in this compound, which may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

- Anti-inflammatory Studies : In vivo studies on similar phenoxy derivatives revealed significant reductions in paw thickness and weight in animal models of inflammation, indicating their potential as anti-inflammatory agents .

- Cytotoxicity Assays : Compounds structurally related to this compound have been tested against various cancer cell lines, showing IC50 values as low as 0.06 μM in some cases, highlighting their potent cytotoxic effects .

- Safety Profiles : Toxicological assessments have shown that certain derivatives do not cause significant gastrointestinal damage, a common side effect of many anti-inflammatory drugs. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Q. What synthetic routes are commonly used to prepare (2-Bromo-4-chloro-6-formylphenoxy)acetic acid?

The synthesis typically involves sequential halogenation and formylation of a phenolic precursor. For example, 2-bromo-4-chlorophenol is formylated using hexamethylenetetramine (HMTA) in trifluoroacetic acid, followed by coupling with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF). Post-synthetic hydrolysis of intermediates like ethyl esters yields the final acetic acid derivative. Optimization of reaction stoichiometry and temperature is critical to minimize byproducts .

Q. How can the purity of this compound be assessed experimentally?

High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. Compare retention times against certified reference standards (>97.0% purity by HPLC). For impurities, use gradient elution with acetonitrile/0.1% phosphoric acid and quantify via peak integration .

Q. What storage conditions preserve the stability of this compound?

Store at 0–6°C in amber glass vials under nitrogen to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition of the formyl group. Regular stability testing via TLC (ethyl acetate/hexane, 3:7) is advised .

Q. Which spectroscopic methods confirm the structure of this compound?

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ (formyl) and ~1720 cm⁻¹ (carboxylic acid).

- ¹H NMR (400 MHz, DMSO-d₆) : Formyl proton as a singlet at δ 10.1 ppm; aromatic protons as multiplets (δ 7.5–8.0 ppm).

- ESI-MS : Molecular ion peak at m/z 307.9 ([M-H]⁻) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

Discrepancies may arise from dynamic effects or impurities. Use high-resolution NMR (≥500 MHz) with deuterated solvents (CDCl₃ or DMSO-d₆). For ambiguous peaks, perform 2D experiments (COSY, HSQC) to assign coupling. Recrystallization from ethanol/water or preparative TLC can isolate pure fractions .

Q. What challenges arise during crystallization, and how are they addressed?

The compound’s flexibility and polar groups hinder crystal growth. Use slow evaporation from dichloromethane/hexane (1:1) at 4°C. For X-ray diffraction, employ SHELXL for structure refinement. Twinning or poor diffraction may require synchrotron radiation or cryocooling .

Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

Bromo groups undergo Suzuki-Miyaura coupling preferentially over chloro due to lower bond dissociation energy. Sequential functionalization can be achieved using Pd(PPh₃)₄ (1 mol%) with aryl boronic acids. Chloro substituents remain inert under these conditions, enabling regioselective modifications .

Q. What in vitro assays evaluate the compound’s biological activity?

- Cytotoxicity : MTT assay in HeLa cells (48-hour exposure, IC₅₀ determination).

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase).

- Cellular uptake : Confocal microscopy with a fluorescently tagged analog .

Q. How are degradation products under acidic/basic conditions characterized?

Hydrolysis in 1M HCl yields 2-bromo-4-chloro-6-formylphenol (identified via LC-MS: m/z 249.8 [M-H]⁻) and acetic acid. Monitor degradation kinetics using HPLC-DAD and confirm intermediates via HRMS .

Q. Can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to proteins like COX-2. DFT (B3LYP/6-31G*) calculates electrostatic potential maps to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.